4-Methylhexahydro-4H-furo[2,3-b]pyran
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Overview
Description
4-Methylhexahydro-4H-furo[2,3-b]pyran is a heterocyclic organic compound with the molecular formula C8H14O2 It features a fused ring system consisting of a furan ring and a pyran ring, with a methyl group attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexahydro-4H-furo[2,3-b]pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 4-hydroxy-6-methyl-2-pyrone with suitable reagents can lead to the formation of the desired compound . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methylhexahydro-4H-furo[2,3-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
4-Methylhexahydro-4H-furo[2,3-b]pyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylhexahydro-4H-furo[2,3-b]pyran involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understanding its effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylhexahydro-4H-furo[2,3-b]pyran: Similar in structure but with a different position of the methyl group.
4H-Furo[2,3-b]pyran, hexahydro-4-methyl-: Another closely related compound with slight variations in the ring system.
Uniqueness
4-Methylhexahydro-4H-furo[2,3-b]pyran stands out due to its specific ring fusion and methyl substitution, which confer unique chemical and physical properties.
Properties
CAS No. |
92944-65-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-methyl-3,3a,4,5,6,7a-hexahydro-2H-furo[2,3-b]pyran |
InChI |
InChI=1S/C8H14O2/c1-6-2-4-9-8-7(6)3-5-10-8/h6-8H,2-5H2,1H3 |
InChI Key |
ZZENEVYTVMVCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2C1CCO2 |
Origin of Product |
United States |
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